

authentic spectral data for 2-Chloro-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-3-fluorobenzoic acid

Cat. No.: B126237

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A comprehensive analysis of the spectral data for **2-Chloro-3-fluorobenzoic acid** is presented below, offering a valuable resource for researchers, scientists, and professionals in drug development. This guide provides a comparative analysis with related compounds, supported by experimental data and detailed methodologies.

Spectroscopic Data Comparison

The following tables summarize the key spectral data for **2-Chloro-3-fluorobenzoic acid** and its structural analogs. This allows for a clear comparison of their spectroscopic properties.

Table 1: ¹H NMR Spectral Data

Compound	Chemical Shift (δ) in ppm
2-Chloro-3-fluorobenzoic acid	Data not readily available in the searched literature.
2-Chlorobenzoic acid	8.09 (d, J = 7.44 Hz, 1H), 7.50 (m, 1H), 7.40 (m, 1H), 7.31 (m, 1H) in CDCl ₃ . [1] An additional source reports 7.372 ppm in D ₂ O. [2]
3-Fluorobenzoic acid	7.48 - 7.39 (m, 1H), 7.55 (m, 1H) in an unspecified solvent. [3]
2-Chloro-4-fluorobenzoic acid	Spectral data is available but specific peak assignments were not found in the provided search results. [4]
2-Amino-3-chlorobenzoic acid	6.60-7.77 (m, Aromatic Protons), ~11.61 (s, -COOH) in DMSO-d ₆ . [5]

Table 2: ¹³C NMR Spectral Data

Compound	Chemical Shift (δ) in ppm
2-Chloro-3-fluorobenzoic acid	Data not readily available in the searched literature.
2-Chlorobenzoic acid	171.09, 134.83, 133.65, 132.54, 131.56, 128.46, 126.75 in CDCl ₃ . [1] Another source reports 178.727, 141.806, 132.305, 132.164, 131.31, 129.911, 129.684 in D ₂ O. [2]
3-Fluorobenzoic acid	Data is available but not detailed in the provided search results. [3]
2-Chloro-4-fluorobenzoic acid	Spectral data is available but specific peak assignments were not found in the provided search results. [6]
2-Amino-3-chlorobenzoic acid	169.12 (C=O), 146.89, 133.64, 130.37, 119.06, 115.08, 111.91 (Aromatic Carbons) in DMSO-d ₆ . [5]

Table 3: IR Spectral Data (cm⁻¹)

Compound	$\nu(\text{O-H})$	$\nu(\text{C=O})$	$\nu(\text{C=C})$ Aromatic	$\nu(\text{C-Cl})$	$\nu(\text{C-F})$
2-Chloro-3-fluorobenzoic acid	-	-	-	-	-
2-Chlorobenzoic acid	-	~1668	-	-	-
2-Fluorobenzoic acid	3300-2500 (broad)	~1700	~1600, ~1480	-	~1220
2-Amino-3-chlorobenzoic acid	~2500-3300 (broad)	~1700	~1600-1450	~700-800	-

Note: Specific peak data for **2-Chloro-3-fluorobenzoic acid** was not available in the initial search results, however, the PubChem database indicates the availability of ATR-IR and FTIR spectra.[\[7\]](#)

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion [M] ⁺	Key Fragments
2-Chloro-3-fluorobenzoic acid	174.55 g/mol (Molecular Weight). [7]	A GC-MS spectrum is available, but fragment data is not detailed. [7]
2-Chlorobenzoic acid	156.57 g/mol (Molecular Weight). [8]	139, 111, 75. [9]
2-Fluorobenzoic acid	-	Major fragments include those corresponding to the loss of H ₂ O and CO.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Objective:** To determine the chemical structure by analyzing the magnetic properties of atomic nuclei.
- **Sample Preparation:** 5-10 mg of the sample is dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.[\[10\]](#)
- **Data Acquisition:** ^1H and ^{13}C NMR spectra are acquired on an NMR spectrometer (e.g., 400 MHz or higher).[\[10\]](#) For ^{13}C NMR, a proton-decoupled spectrum is typically acquired to simplify the signals to single lines for each unique carbon atom.
- **Data Processing and Interpretation:** The acquired data undergoes Fourier transformation, phase correction, and baseline correction. The chemical shifts (δ), coupling constants (J), and signal integrals are analyzed to elucidate the structure.

Infrared (IR) Spectroscopy

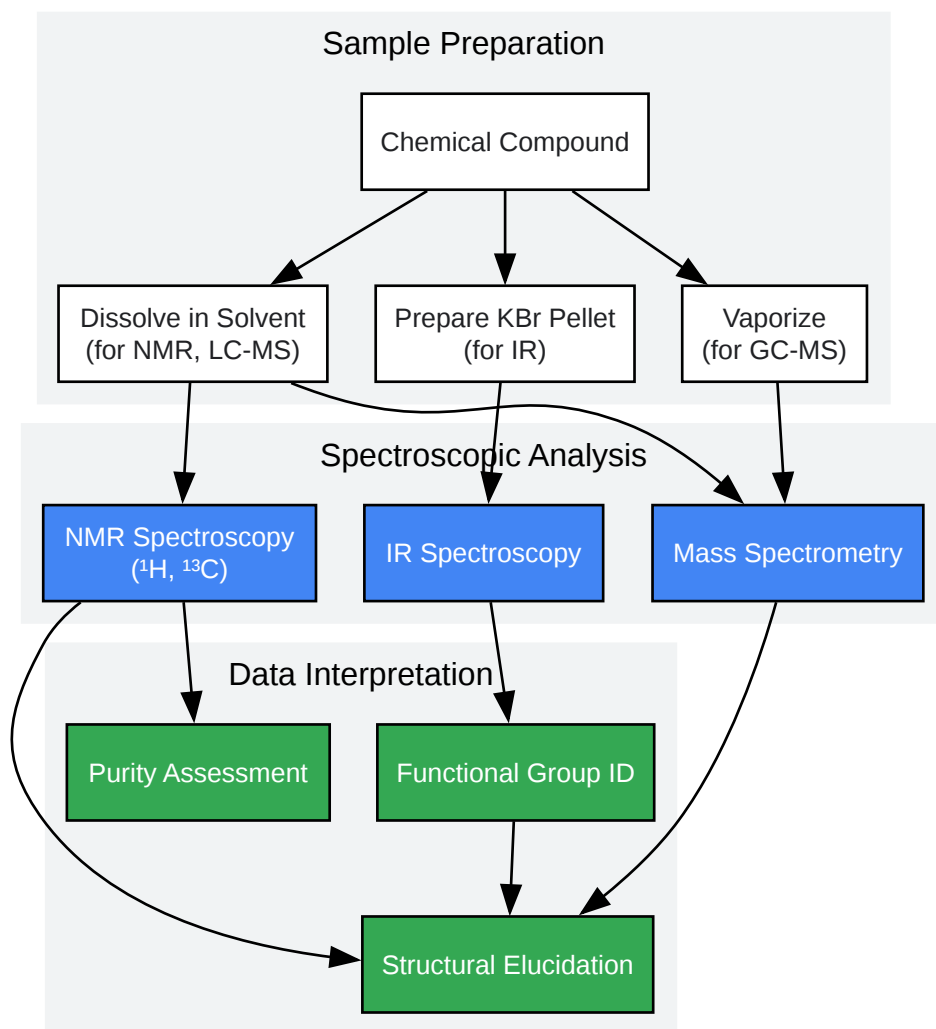
- **Objective:** To identify the functional groups present in the molecule.
- **Sample Preparation:** For solid samples, a KBr pellet is prepared by grinding 1-2 mg of the sample with 100-200 mg of spectroscopic grade KBr and pressing the mixture into a thin, transparent pellet.[\[5\]](#) Alternatively, spectra can be acquired using an Attenuated Total Reflectance (ATR) accessory.[\[10\]](#)
- **Data Acquisition:** A background spectrum is recorded first. The sample is then placed in the spectrometer and the IR spectrum is recorded over a range of $4000\text{-}400\text{ cm}^{-1}$.[\[5\]](#)[\[10\]](#)
- **Data Interpretation:** The absorption bands are identified and assigned to their corresponding functional group vibrations.

Mass Spectrometry (MS)

- **Objective:** To determine the molecular weight and elemental composition of the molecule and to deduce its structure from fragmentation patterns.
- **Sample Introduction:** The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).[\[10\]](#)
- **Ionization:** Electron Ionization (EI) is a common method for generating ions.
- **Data Analysis:** The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are analyzed to determine the molecular weight and fragmentation pathway.

Visualizations

Workflow for Spectroscopic Analysis



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